molecular formula C27H32N2O6 B2461957 Fmoc-Ser(tBu)-Pro-OH CAS No. 143038-46-4

Fmoc-Ser(tBu)-Pro-OH

Cat. No.: B2461957
CAS No.: 143038-46-4
M. Wt: 480.561
InChI Key: ZEGKALAMRJSQJC-GOTSBHOMSA-N
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Description

“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH side chain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Synthesis Analysis

The synthesis of “Fmoc-Ser(tBu)-Pro-OH” involves Fmoc-based solid-phase peptide synthesis (SPPS). This method is not straightforward due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . Most Fmoc-based methodologies developed to date rely on a post-SPPS conversion of piperidine-stable precursor into a thioester .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C22H25NO5 . The molecular weight of the compound is 383.44 g/mol .


Chemical Reactions Analysis

“this compound” is involved in the convergent synthesis of proteins through native chemical ligation (NCL), a reaction that has revolutionized the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL .


Physical and Chemical Properties Analysis

“this compound” appears as a white to off-white powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate . It is soluble in DMSO .

Scientific Research Applications

Self-Assembly in Nanotechnology and Material Science

Fmoc-Ser(tBu)-OH has been explored for its self-assembling properties. It can form different morphological structures like spheres, dumb-bell shapes, rods, and flower-like structures under varying concentration and temperature conditions. This characteristic is pivotal for designing novel self-assembled architectures in nanotechnology and material science (Kshtriya, Koshti, & Gour, 2021).

Solid-Phase Peptide Synthesis

Fmoc-Ser(tBu)-OH is significant in solid-phase peptide synthesis. A study observed high levels of racemization of Fmoc-Ser(tBu)-OH during this process. This finding is crucial for improving peptide synthesis protocols to reduce racemization and enhance the quality of synthesized peptides (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Polymer-Supported Synthesis of Derivatives

The polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives has been reported using Fmoc-Ser(tBu)-OH. This approach is valuable for the stereoselective formation of novel compounds with potential applications in various fields, including medicinal chemistry (Králová et al., 2017).

Synthesis of Peptidomimetic Inhibitors

Fmoc-Ser(tBu)-OH plays a role in the synthesis of peptidomimetic inhibitors. For instance, its application in the synthesis of substrate peptidomimetic inhibitors targeting HDAC, a therapeutic target, demonstrates its importance in developing new drug candidates (Mahindra et al., 2019).

Environmental Considerations in Peptide Synthesis

Research on greening solid-phase peptide synthesis, which often employs Fmoc-Ser(tBu)-OH, highlights the importance of environmental considerations in peptide production. This research aims to reduce the environmental impact of peptide synthesis by using greener solvents and methodologies (Al Musaimi, de la Torre, & Albericio, 2020).

Mechanism of Action

Target of Action

Fmoc-Ser(tBu)-Pro-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of serine in peptides can vary widely, depending on the specific peptide sequence, but it often plays a crucial role in the function of the peptide.

Mode of Action

This compound interacts with its target (the peptide chain) through a process known as Fmoc solid-phase peptide synthesis . In this process, the compound is coupled into the peptide sequence, effectively extending the peptide chain by one residue . The Fmoc group is then removed, leaving the serine residue incorporated into the peptide chain .

Pharmacokinetics

As this compound is primarily used in peptide synthesis, its pharmacokinetics in the traditional sense (absorption, distribution, metabolism, and excretion) are not typically relevant. Instead, its behavior during the synthesis process is of primary concern. It is known to have excellent reaction suitability for Fmoc solid-phase peptide synthesis .

Result of Action

The result of this compound’s action is the successful incorporation of a serine residue into a peptide chain . This can have various effects at the molecular and cellular level, depending on the specific peptide and its function. For instance, it could influence the activity of a peptide hormone, alter the function of a structural protein, or even change the antigenicity of a peptide in an immune response.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis reaction, such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions . It is recommended to store the compound at a temperature between 2-8°C .

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGKALAMRJSQJC-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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